molecular formula C9H8Cl2O B1618525 3-(2,2-Dichloroethenyl)-4-methylphenol CAS No. 90348-56-4

3-(2,2-Dichloroethenyl)-4-methylphenol

Cat. No. B1618525
CAS RN: 90348-56-4
M. Wt: 203.06 g/mol
InChI Key: CAOZFMIGIHKIMR-UHFFFAOYSA-N
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Description

The compound “3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid” is a key intermediate in the synthesis of various pesticides . It’s also related to “Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester”, another important compound used in pest control .


Synthesis Analysis

While specific synthesis methods for “3-(2,2-Dichloroethenyl)-4-methylphenol” were not found, a related compound, trans-chrysanthemic acid, is synthesized via base-catalyzed interaction of 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol .


Molecular Structure Analysis

The molecular structure of “3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a 2,2-dichloroethenyl group attached .

Scientific Research Applications

Synthesis of Pyrethroid Pesticides

3-(2,2-Dichloroethenyl)-4-methylphenol: is a key intermediate in the synthesis of pyrethroid pesticides . These pesticides are favored for their high effectiveness and low toxicity to mammals. They function by targeting the nervous systems of insects, leading to paralysis and death.

Study of Halogen Exchange Reactions

This compound is used to study halogen exchange reactions, which are fundamental in organic chemistry for modifying molecular structures . The transformation of dichloroethenyl to dibromoethenyl groups without isomerization or epimerization is a significant area of research.

Development of New Synthetic Methods

Researchers utilize 3-(2,2-Dichloroethenyl)-4-methylphenol to develop new synthetic methods for complex molecules . These methods can lead to more efficient production processes for pharmaceuticals and agrochemicals.

Environmental Impact Studies

The environmental impact of chemicals derived from this compound, such as its role in bioaccumulation and degradation, is an important research area . Studies focus on understanding the long-term effects of these chemicals on ecosystems.

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard or reference material for calibrating instruments and validating methods . Its well-defined properties make it suitable for such applications.

Material Science Research

3-(2,2-Dichloroethenyl)-4-methylphenol: can be a precursor for materials with specific optical or electronic properties . Research in this field explores the potential applications in creating new types of sensors or coatings.

Safety and Hazards

While specific safety and hazard information for “3-(2,2-Dichloroethenyl)-4-methylphenol” was not found, a related compound, permethrin, is known to be very toxic to aquatic life and may be fatal if swallowed and enters airways .

properties

IUPAC Name

3-(2,2-dichloroethenyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-2-3-8(12)4-7(6)5-9(10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOZFMIGIHKIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294424
Record name 3-(2,2-dichloroethenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichloroethenyl)-4-methylphenol

CAS RN

90348-56-4
Record name NSC96584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,2-dichloroethenyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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